1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
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Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research on similar compounds has demonstrated their utility in synthesizing a wide range of heterocyclic compounds. For example, enaminones undergoing transaminations have been shown to cyclize under basic conditions to produce linearly fused, tricyclic derivatives. These processes are indicative of the compound's role in generating complex molecular structures that are of interest in the development of pharmaceuticals and materials science (Chan et al., 1990).
Antiviral and Antimicrobial Activities
Some derivatives of related structures have been evaluated for their cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV-MBB (Hepatitis A Virus) activities. The synthesis of these derivatives and their biological evaluations suggest a potential application for the compound in the development of new antiviral agents (Attaby et al., 2006).
Organic Synthesis Techniques
The compound is also involved in innovative organic synthesis techniques, such as the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions. This highlights its utility in producing enantiomerically pure pyrrolidines, which are valuable in medicinal chemistry for their biological activity (Udry et al., 2014).
Metabolic Interactions
In the context of drug development, understanding the metabolic interactions of compounds is crucial. Studies on major metabolites of prasugrel, a thienopyridine antiplatelet agent, demonstrate the compound's involvement in biotransformation processes essential for drug efficacy and safety. This research is fundamental in pharmacology for optimizing drug design and improving therapeutic outcomes (Rehmel et al., 2006).
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-17-5-3-2-4-14(17)10-18(23)21-9-8-15(11-21)22-12-16(19-20-22)13-6-7-13/h2-5,12-13,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYIPIADDLUJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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